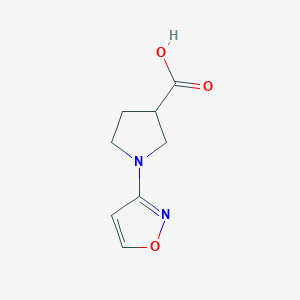

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid

Übersicht

Beschreibung

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C8H10N2O3 and its molecular weight is 182.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article will delve into the biochemical properties, cellular effects, and potential therapeutic applications of this compound, supported by relevant data tables and research findings.

This compound exhibits significant interactions with various biomolecules, primarily mediated through its isoxazole and pyrrolidine moieties. These interactions can lead to modulation of enzyme activities, affecting biochemical pathways crucial for cellular functions.

Key Biochemical Properties:

- Enzyme Interactions: The compound can inhibit or activate enzymes by binding to their active sites, influencing their catalytic activities.

- Gene Expression Modulation: It interacts with transcription factors, thereby altering gene expression profiles.

- Metabolic Pathways: The compound participates in various metabolic processes, impacting metabolite levels and cellular metabolism.

Cellular Effects

The compound's influence on cellular processes is multifaceted. It affects cell signaling pathways and can induce changes in cellular responses based on its concentration.

Cellular Effects Overview:

- Signaling Pathways: Modulation of key signaling molecules leads to altered cellular responses.

- Gene Expression Changes: Interaction with regulatory proteins affects transcriptional activity.

- Dosage Dependency: The biological effects vary significantly with dosage; low doses may have minimal effects, while higher doses can lead to substantial physiological changes.

The mechanism by which this compound exerts its biological effects involves its binding interactions with specific molecular targets. This can include:

- Enzyme Inhibition: Compounds like this can inhibit fatty acid synthase (FAS), a crucial enzyme in lipid metabolism .

- Receptor Modulation: The compound may interact with receptors involved in various signaling pathways, potentially offering therapeutic benefits in conditions like inflammation and metabolic disorders .

Case Studies and Experimental Data

Several studies have highlighted the biological activity of this compound. Below are summarized findings from relevant research:

Therapeutic Applications

The therapeutic potential of this compound is broad, encompassing various medical fields:

Potential Applications:

Wissenschaftliche Forschungsanwendungen

Therapeutic Applications

1-Isoxazol-3-ylpyrrolidine-3-carboxylic acid has been investigated for its potential therapeutic applications, particularly in the modulation of the fibrinolytic system. This system plays a crucial role in the breakdown of blood clots, making it significant for treating conditions such as:

- Inherited bleeding disorders : The compound may help manage conditions where excessive bleeding occurs.

- Stroke : By modulating fibrinolysis, it could aid in stroke recovery or prevention.

- Menorrhagia : It may provide relief for women experiencing heavy menstrual bleeding.

- Liver diseases : Its role in fibrinolysis modulation can be beneficial in managing liver-related complications.

- Hereditary angioedema : The compound has shown promise in treating this condition by stabilizing blood clotting mechanisms .

Structure-Activity Relationship (SAR) Studies

Research has focused on the structure-activity relationships of isoxazole derivatives, including this compound. These studies have demonstrated that modifications to the isoxazole ring can significantly alter biological activity and pharmacokinetic properties. For example, certain substitutions have led to compounds with improved potency against specific biological targets, such as nuclear receptors involved in autoimmune diseases .

Table 1: Summary of SAR Findings

| Compound | IC50 (μM) | Biological Target | Observations |

|---|---|---|---|

| Example 1 | 2.85 | Plasminogen | Moderate activity |

| Example 2 | 169 | Plasminogen | Low activity |

| Example 3 | 1.16 | RORγt | High potency |

| Example 4 | 150 | RORγt | Moderate potency |

Drug Discovery and Development

The compound's unique structure makes it a valuable candidate in drug discovery. Its ability to act as an allosteric modulator opens up new avenues for developing selective drugs that can target specific pathways without the side effects associated with traditional orthosteric modulators. This characteristic is particularly beneficial for conditions like autoimmune diseases where precision is crucial .

Case Studies and Research Findings

- Fibrinolytic Activity : A study evaluated various derivatives of isoxazole for their ability to modulate fibrinolysis. The findings indicated that specific structural modifications could enhance efficacy while reducing side effects, thus paving the way for safer therapeutic agents .

- Allosteric Modulation : Research highlighted the development of isoxazole derivatives as allosteric inverse agonists for RORγt, showing a significant increase in potency and selectivity compared to existing treatments .

- Synthetic Methodologies : Recent advancements in synthetic methodologies have simplified the production of pyrrolidine derivatives, including this compound. These methods emphasize high stereoselectivity and efficiency, which are crucial for large-scale pharmaceutical applications .

Eigenschaften

IUPAC Name |

1-(1,2-oxazol-3-yl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3/c11-8(12)6-1-3-10(5-6)7-2-4-13-9-7/h2,4,6H,1,3,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRRPMDVFPPQBQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)C2=NOC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.